molecular formula C16H27NO B1234878 Dendrobane

Dendrobane

Cat. No. B1234878
M. Wt: 249.39 g/mol
InChI Key: VNAJNLDGWVFACK-LUWMMQMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dendrobane is a sesquiterpene alkaloid and a terpene alkaloid fundamental parent.

Scientific Research Applications

Novel Sesquiterpenoid Compounds

Dendrobane derivatives, such as Dendrobane A, have been identified in studies exploring the chemical constituents of plants like Dendrobium wardianum Warner. These compounds exhibit unique structural properties, like the 4/5/6/6 tetracyclic carbon backbone found in Dendrowardol C. However, these compounds showed no cytotoxic activity against various human tumor cell lines (Fan et al., 2013).

Dendrobium Species: Pharmacological Potential

Dendrobium species, from which dendrobane derivatives are isolated, have been extensively studied for their pharmacological effects. These effects include anticancer, anti-diabetic, neuroprotective, and immunomodulating activities. The constituents of Dendrobium plants, including dendrobane derivatives, contribute to their potential for treating age-related pathologies (Cakova, Bonte, & Lobstein, 2017).

Antiviral Activity

Dendrobine, a major component of Dendrobium nobile and related to dendrobane, has been studied for its antiviral properties. It has shown effectiveness against influenza A viruses, binding to viral nucleoprotein and inhibiting viral replication (Li et al., 2017).

Traditional Medicine and Sustainability

The genus Dendrobium, including species that produce dendrobane derivatives, has been a part of Traditional Chinese Medicine for over 2300 years. The sustainability of the Dendrobium industry, which hinges on the cultivation and conservation of these species, is crucial for the continued medicinal use of its derivatives, including dendrobane (Cheng et al., 2019).

Genomic Research

Genomic studies on Dendrobium species are integral to understanding the biosynthesis of medicinal components, including dendrobane. These studies provide insights into quality formation, propagation, and species identification, which are essential for the medicinal and ornamental use of Dendrobium (Zheng et al., 2018).

properties

Molecular Formula

C16H27NO

Molecular Weight

249.39 g/mol

IUPAC Name

(1S,4S,7S,8R,11R,12R,13S)-2,12-dimethyl-13-propan-2-yl-10-oxa-2-azatetracyclo[5.4.1.18,11.04,12]tridecane

InChI

InChI=1S/C16H27NO/c1-9(2)13-11-8-18-14(13)15-16(3)10(7-17(15)4)5-6-12(11)16/h9-15H,5-8H2,1-4H3/t10-,11-,12+,13+,14-,15-,16+/m1/s1

InChI Key

VNAJNLDGWVFACK-LUWMMQMLSA-N

Isomeric SMILES

CC(C)[C@H]1[C@@H]2CO[C@H]1[C@@H]3[C@@]4([C@H]2CC[C@@H]4CN3C)C

Canonical SMILES

CC(C)C1C2COC1C3C4(C2CCC4CN3C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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